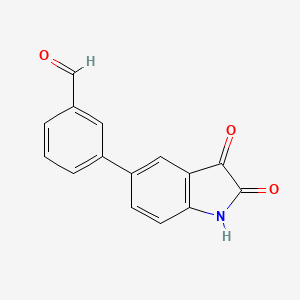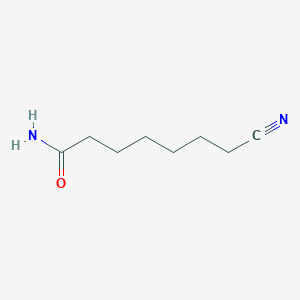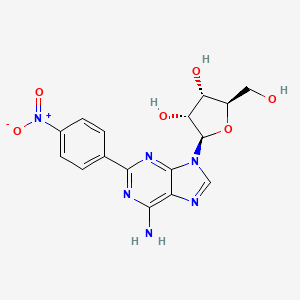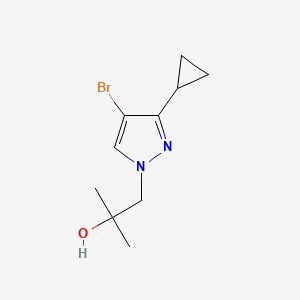![molecular formula C22H19N3O4S B12936322 N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide CAS No. 827025-30-9](/img/structure/B12936322.png)
N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photophysics. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide typically involves multiple steps, starting from the acridine core. One common method involves the nucleophilic substitution of hydrogen in the acridine molecule, followed by amidation. The reaction conditions often require the use of strong bases like sodium hydride in anhydrous solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Material Science: Acridine derivatives, including this compound, are explored for their photophysical properties and potential use in organic electronics and fluorescent materials.
作用机制
The mechanism of action of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide involves its interaction with biological molecules such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its normal function and affecting processes such as replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA replication and repair .
相似化合物的比较
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.
Triazoloacridone (C-1305): Studied for its potential therapeutic applications.
Uniqueness
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonyl groups, in particular, contribute to its reactivity and potential therapeutic effects.
属性
CAS 编号 |
827025-30-9 |
|---|---|
分子式 |
C22H19N3O4S |
分子量 |
421.5 g/mol |
IUPAC 名称 |
N-[4-[(4-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)16-12-10-15(11-13-16)23-21-17-6-3-4-8-19(17)24-22-18(21)7-5-9-20(22)29-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI 键 |
BAGZBSHFFWPVEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


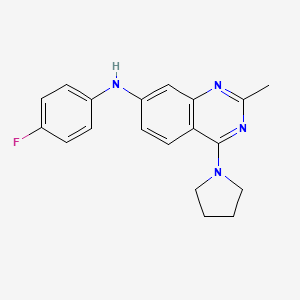
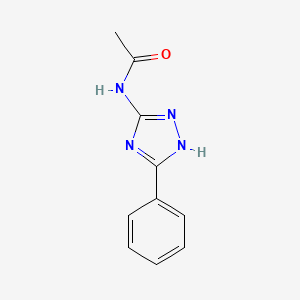
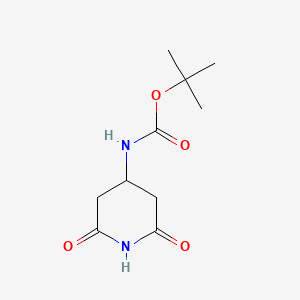

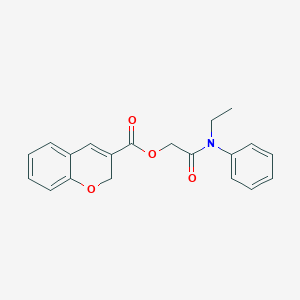

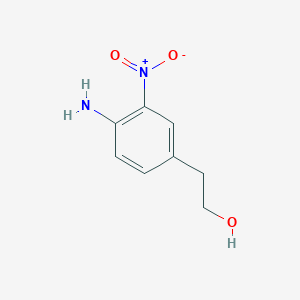
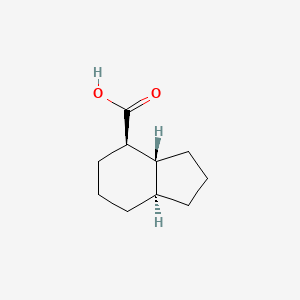
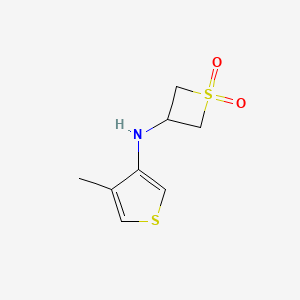
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
